

physical and chemical properties of 2-Boc-amino-3-iodo-4-chloropyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Boc-Amino-3-iodo-4-chloropyridine

Cat. No.: B1398114

[Get Quote](#)

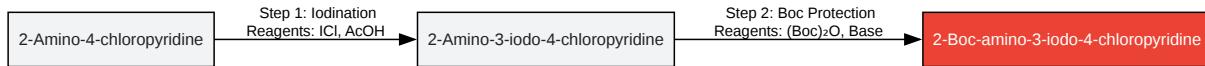
An In-Depth Technical Guide to **2-Boc-amino-3-iodo-4-chloropyridine**: Properties, Synthesis, and Applications

Introduction and Overview

2-Boc-amino-3-iodo-4-chloropyridine, systematically named tert-butyl (3-iodo-4-chloropyridin-2-yl)carbamate, is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its strategic arrangement of a Boc-protected amine, an iodine atom, and a chlorine atom on a pyridine scaffold makes it a versatile building block for the construction of complex molecular architectures. The differential reactivity of the halogen substituents, coupled with the synthetic handle provided by the protected amine, allows for selective and sequential modifications, positioning it as a key intermediate in the development of novel pharmaceutical agents, particularly kinase inhibitors and neurological drugs.^[1]

This guide provides a comprehensive overview of its physical and chemical properties, outlines a logical synthetic pathway, explores its chemical reactivity and synthetic utility, and details critical safety and handling protocols for researchers and drug development professionals.

Caption: Chemical structure of **2-Boc-amino-3-iodo-4-chloropyridine**.


Physicochemical Properties

The compound is typically an off-white to white crystalline solid.[\[2\]](#)[\[3\]](#)[\[4\]](#) Its key physical and chemical properties, including several predicted values, are summarized below. These parameters are essential for designing reaction conditions, purification strategies, and formulation studies.

Property	Value	Source(s)
CAS Number	868733-96-4	[2] [3] [5] [6] [7]
Molecular Formula	C ₁₀ H ₁₂ ClIN ₂ O ₂	[2] [3] [5] [6] [7]
Molecular Weight	354.57 g/mol	[2] [3] [5] [6] [7]
Appearance	Off-white solid	[2]
Melting Point	73-77 °C	[3]
Boiling Point	334.1 ± 42.0 °C (Predicted)	[2] [7] [8]
Density	1.723 ± 0.06 g/cm ³ (Predicted)	[2] [7] [8]
pKa	11.10 ± 0.70 (Predicted)	[2] [7] [8]
LogP	3.70020 (Predicted)	[3]

Synthesis and Purification

While direct synthetic procedures for **2-Boc-amino-3-iodo-4-chloropyridine** are not extensively published in peer-reviewed journals, a logical and efficient pathway can be constructed from commercially available starting materials. The synthesis involves two primary transformations: electrophilic iodination of the pyridine ring and subsequent N-Boc protection of the amino group. The order of these steps is crucial for managing regioselectivity and reactivity. A plausible and field-proven approach begins with the iodination of the precursor 2-amino-4-chloropyridine.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Proposed Synthesis

Step 1: Synthesis of 2-Amino-3-iodo-4-chloropyridine

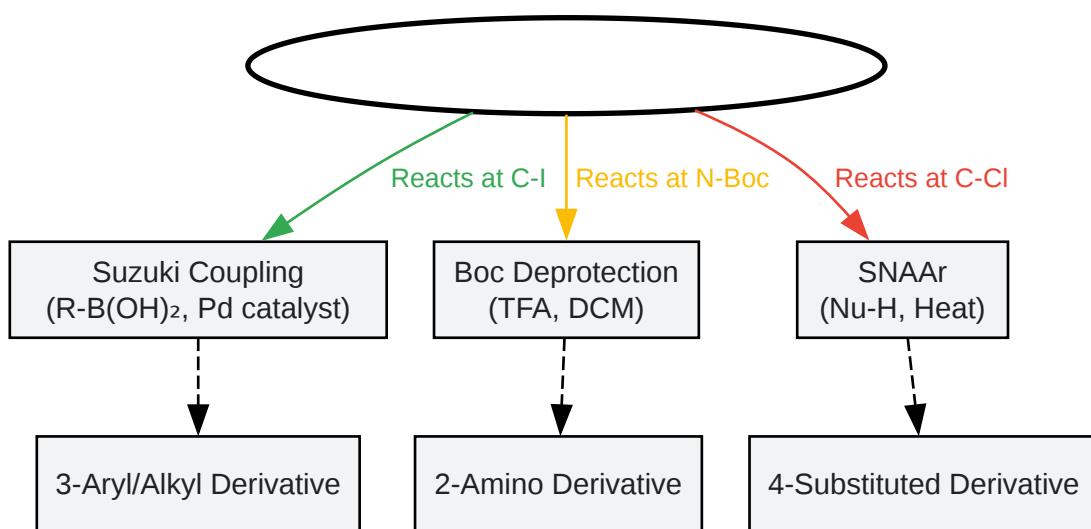
This procedure is adapted from established methods for the iodination of aminopyridines.[\[9\]](#)

The use of iodine monochloride (ICl) in an acidic medium provides a potent electrophile for the iodination of the electron-rich pyridine ring.

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, combine 2-amino-4-chloropyridine (1.0 equiv.), potassium acetate (1.5 equiv.), and glacial acetic acid.
- Addition of Iodinating Agent: Add iodine monochloride (1.1 equiv.) to the mixture.
- Reaction Conditions: Heat the reaction mixture to 70 °C and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[\[9\]](#)
- Workup: Cool the mixture to room temperature. Carefully neutralize the acetic acid by the slow, portion-wise addition of a saturated sodium bicarbonate solution.
- Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers.[\[9\]](#)
- Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 2-amino-3-iodo-4-chloropyridine.[\[9\]](#)

Step 2: N-Boc Protection

This is a standard procedure for protecting amine functionalities.[\[10\]](#)


- Reaction Setup: Dissolve the 2-amino-3-iodo-4-chloropyridine (1.0 equiv.) from Step 1 in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

- **Addition of Reagents:** Add a base, such as triethylamine (1.5 equiv.) or 4-dimethylaminopyridine (DMAP, catalytic amount), to the solution. Cool the mixture in an ice bath.
- **Boc Anhydride Addition:** Slowly add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) to the stirred solution.
- **Reaction Conditions:** Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
- **Workup and Purification:** Upon completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the residue by column chromatography or recrystallization to afford the final product, **2-Boc-amino-3-iodo-4-chloropyridine**.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity.

- **C-I Bond (Position 3):** The carbon-iodine bond is the most reactive site for metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This is due to the relative weakness of the C-I bond, which facilitates the crucial oxidative addition step in the catalytic cycle. This position is ideal for introducing aryl, alkyl, alkynyl, or amino substituents.
- **C-Cl Bond (Position 4):** The carbon-chlorine bond is significantly less reactive in cross-coupling reactions than the C-I bond. This difference allows for selective functionalization at the 3-position while leaving the 4-position intact. The chloro group can later be targeted for nucleophilic aromatic substitution (SNAr) reactions, typically under more forcing conditions (higher temperatures, stronger nucleophiles).
- **N-Boc Group (Position 2):** The tert-butyloxycarbonyl (Boc) group is a robust protecting group that is stable to a wide range of reaction conditions, including those used for cross-coupling. It can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the free 2-amino group, which can then be used for further derivatization, such as acylation or alkylation.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for selective functionalization.

Applications in Research and Development

The structural motifs present in **2-Boc-amino-3-iodo-4-chloropyridine** are commonly found in biologically active compounds, making it a valuable starting material in drug discovery.

- Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of complex heterocyclic systems.[1][4] The ability to sequentially introduce substituents via cross-coupling and amination reactions is a cornerstone of modern medicinal chemistry.
- Scaffold for Kinase Inhibitors: Many ATP-competitive kinase inhibitors feature a substituted pyridine or pyrimidine core that binds to the hinge region of the enzyme. This compound provides a pre-functionalized scaffold to build out molecules that can target specific kinase active sites.[1]
- Agrochemicals: Substituted pyridines are also prevalent in modern agrochemicals. This compound can be used to synthesize novel herbicides and fungicides.[11]

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure user safety and maintain the integrity of the compound.

Hazard Identification

GHS Information	Details	Source(s)
Pictogram	GHS07 (Exclamation Mark)	[2]
Signal Word	Warning	[2] [6]
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled.	[6] [12]

Handling and Personal Protective Equipment (PPE)

- Use only in a well-ventilated area or under a chemical fume hood.[\[13\]](#)
- Avoid breathing dust, fumes, or vapors.[\[6\]](#)
- Do not get in eyes, on skin, or on clothing.
- Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[\[13\]](#)
- Wash hands thoroughly after handling.[\[13\]](#)

Storage Recommendations

- Temperature: Store in a refrigerator at 2–8 °C.[\[2\]](#)[\[5\]](#)[\[6\]](#)
- Atmosphere: Keep under an inert atmosphere (e.g., nitrogen or argon).[\[2\]](#)[\[5\]](#)[\[6\]](#)
- Conditions: Store in a tightly sealed container in a dark, dry, and well-ventilated place.[\[5\]](#)[\[7\]](#)
The compound's sensitivity to light and moisture necessitates these precautions to prevent degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications _Chemicalbook [chemicalbook.com]
- 2. 2-Boc-Amino-3-iodo-4-chloropyridine , 98% , 868733-96-4 - CookeChem [cookechem.com]
- 3. sincerechemical.com [sincerechemical.com]
- 4. 2-Boc-Amino-3-iodo-4-chloropyridine, CasNo.868733-96-4 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 5. 868733-96-4|2-Boc-Amino-3-iodo-4-chloropyridine|BLD Pharm [bldpharm.com]
- 6. achmem.com [achmem.com]
- 7. acrospharmatech.com [acrospharmatech.com]
- 8. TERT-BUTYL 4-CHLORO-3-IODOPYRIDIN-2-YLCARBAMATE Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 9. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]
- 10. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 11. 4-Amino-2-chloropyridine: Application, Synthesis _Chemicalbook [chemicalbook.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Boc-amino-3-iodo-4-chloropyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1398114#physical-and-chemical-properties-of-2-boc-amino-3-iodo-4-chloropyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com